1-(Acetoacetyl)Indoline
Overview
Description
1-(Acetoacetyl)Indoline is an organic compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an indoline core with an acetoacetyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Acetoacetyl)Indoline can be synthesized through several methods. One common approach involves the acylation of indoline with acetoacetic acid derivatives. The reaction typically requires a catalyst, such as an acid or base, to facilitate the acylation process. The reaction conditions may include refluxing the reactants in a suitable solvent, such as toluene or acetonitrile, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetoacetyl)Indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the acetoacetyl group to other functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indoline-2-yl alcohols.
Scientific Research Applications
1-(Acetoacetyl)Indoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound’s derivatives exhibit various biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Indoline derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and antioxidant agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 1-(Acetoacetyl)Indoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Indole: A parent compound with a similar core structure but lacking the acetoacetyl group.
Indoline: The core structure without any additional functional groups.
1-Acetylindoline: A related compound with an acetyl group instead of an acetoacetyl group.
Uniqueness: 1-(Acetoacetyl)Indoline is unique due to the presence of the acetoacetyl group, which imparts distinct chemical reactivity and biological activity compared to other indoline and indole derivatives. This functional group allows for specific interactions with biological targets and enables the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)butane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSUTXYYDMNDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974957 | |
Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59551-23-4 | |
Record name | NSC95143 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Acetoacetyl)indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.